Methyltriphenylarsonium iodide
Overview
Description
Methyltriphenylarsonium iodide is an organoarsenic compound with the molecular formula C₁₉H₁₈AsI. It is known for its pale yellow crystalline appearance and is used in various chemical applications . This compound is part of the broader class of arsonium salts, which are characterized by the presence of an arsenic atom bonded to organic groups.
Mechanism of Action
Target of Action
Methyltriphenylarsonium iodide is a complex compound with a unique structure. Arsenic-based compounds are generally known to interact with a variety of biological targets, including enzymes and other proteins, disrupting their normal function .
Mode of Action
Arsenic compounds, in general, are known to bind to proteins and enzymes, altering their structure and function. This can lead to a variety of effects, including the disruption of metabolic processes .
Biochemical Pathways
Arsenic compounds are known to interfere with a variety of biochemical pathways, including those involved in energy production, protein synthesis, and cell signaling .
Pharmacokinetics
As with other arsenic compounds, it is likely that this compound is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Arsenic compounds are known to cause a variety of effects at the cellular level, including oxidative stress, dna damage, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Additionally, the compound is classified as very toxic to aquatic life with long-lasting effects , indicating that it can have significant environmental impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltriphenylarsonium iodide can be synthesized through the reaction of triphenylarsine with methyl iodide. The reaction typically proceeds as follows: [ \text{Ph}_3\text{As} + \text{CH}_3\text{I} \rightarrow \text{Ph}_3\text{AsCH}_3+\text{I}- ] where Ph represents a phenyl group. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenic center is oxidized to higher oxidation states.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Reduction: Reduction reactions can convert the arsonium ion back to the corresponding arsine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical nucleophiles used include halides, cyanides, and thiolates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Oxidation: Products include arsonium oxides.
Substitution: Products vary depending on the nucleophile used, such as arsonium halides or arsonium cyanides.
Reduction: The primary product is triphenylarsine.
Scientific Research Applications
Methyltriphenylarsonium iodide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific cellular pathways.
Comparison with Similar Compounds
Triphenylphosphonium iodide: Similar in structure but contains phosphorus instead of arsenic.
Triphenylstibonium iodide: Contains antimony instead of arsenic.
Triphenylbismuthonium iodide: Contains bismuth instead of arsenic.
Uniqueness: Methyltriphenylarsonium iodide is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus, antimony, and bismuth analogs. These properties include different reactivity patterns and potential biological activities .
Properties
IUPAC Name |
methyl(triphenyl)arsanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18As.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLKOMSNOFJXDT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18AsI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883685 | |
Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1499-33-8 | |
Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1499-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyltriphenylarsonium iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Arsonium, methyltriphenyl-, iodide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyltriphenylarsonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyltriphenylarsonium iodide facilitate the formation of anionic carbonyliodorhenium complexes?
A1: this compound acts as a source of iodide ions (I-) in the reaction with octacarbonyldiiododirhenium (Re2(CO)8I2) []. Depending on the stoichiometry, the iodide ions from this compound replace carbonyl ligands (CO) in the starting rhenium complex, leading to the formation of different anionic complexes like [Re2(CO)7I3]−, [Re(CO)4I2]− and [Re(CO)3I3]2-. The methyltriphenylarsonium cation acts as a counterion to stabilize the resulting anionic rhenium complexes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.